1,2,2,2-Tetrafluoroethanesulfonyl fluoride

Physical property comparison Perfluoroalkylsulfonyl fluorides Laboratory handling

1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4), with the molecular formula C₂HF₅O₂S and molecular weight 184.09 g/mol, is a colorless to pale yellow liquid perfluoroalkylsulfonyl fluoride (PASF). Characterized by a sulfonyl fluoride (-SO₂F) group and a partially fluorinated α-hydrotetrafluoroethyl chain, it serves as a reactive intermediate for synthesizing perfluoroethanesulfonate derivatives, sulfonylimides, and electrolyte salts.

Molecular Formula C2HF5O2S
Molecular Weight 184.09 g/mol
CAS No. 2127-74-4
Cat. No. B1345957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,2-Tetrafluoroethanesulfonyl fluoride
CAS2127-74-4
Molecular FormulaC2HF5O2S
Molecular Weight184.09 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(F)S(=O)(=O)F
InChIInChI=1S/C2HF5O2S/c3-1(2(4,5)6)10(7,8)9/h1H
InChIKeyKQAPHIQIAHGITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,2-Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4): Key Properties and Commercial Sourcing Considerations for Procurement


1,2,2,2-Tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4), with the molecular formula C₂HF₅O₂S and molecular weight 184.09 g/mol, is a colorless to pale yellow liquid perfluoroalkylsulfonyl fluoride (PASF) . Characterized by a sulfonyl fluoride (-SO₂F) group and a partially fluorinated α-hydrotetrafluoroethyl chain, it serves as a reactive intermediate for synthesizing perfluoroethanesulfonate derivatives, sulfonylimides, and electrolyte salts . Commercial availability includes purities of 95–97%, with reported boiling points of 62–63 °C and density approximately 1.65 g/cm³ at room temperature . Its primary procurement value lies in its role as the essential precursor for lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), a commercially established electrolyte salt for lithium-ion batteries [1].

Why Generic Substitution of 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4) with Other Perfluoroalkylsulfonyl Fluorides Fails in Critical Applications


Perfluoroalkylsulfonyl fluorides (PASFs) constitute a homologous series that cannot be interchanged without consequence in derivative synthesis. The critical parameter is perfluoroalkyl chain length, which governs the physicochemical and electrochemical properties of downstream products. Specifically, 1,2,2,2-tetrafluoroethanesulfonyl fluoride (C₂) produces lithium bis(pentafluoroethanesulfonyl)imide (LiBETI) [1], while trifluoromethanesulfonyl fluoride (C₁) yields lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and perfluorobutanesulfonyl fluoride (C₄) produces LiC₄F₉ salts. Chain length exerts a direct, measurable trade-off: LiTFSI provides higher ionic conductivity but induces severe aluminum current collector corrosion above ~4 V vs. Li⁺/Li, whereas LiBETI demonstrates superior anodic stability with reduced Al corrosion but lower conductivity [2][3]. Substituting the C₂-sulfonyl fluoride precursor with a C₁ analog fundamentally alters this balance, potentially compromising battery safety and cycle life. The following section provides quantitative evidence establishing the specific performance profile of C₂-derived materials relative to both shorter- and longer-chain comparators.

1,2,2,2-Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4): Quantitative Performance Evidence for Scientific and Procurement Decisions


Boiling Point Comparison: Handling and Storage Advantages of C₂-Sulfonyl Fluoride Versus C₁ and C₄ Analogs

1,2,2,2-Tetrafluoroethanesulfonyl fluoride exhibits a boiling point of 62–63 °C , positioning it favorably between the highly volatile C₁ analog (trifluoromethanesulfonyl fluoride, b.p. -25 °C to -21.6 °C) [1] and the higher-boiling C₄ analog (perfluorobutanesulfonyl fluoride, b.p. >100 °C). This intermediate volatility reduces losses during ambient handling relative to the C₁ compound while avoiding the elevated temperature requirements and potential thermal degradation risks associated with longer-chain PASFs [2]. The corresponding vapor pressure at 25 °C is approximately 247 mmHg (estimated) for the C₂ compound , substantially lower than the ~3704 mmHg of the C₁ compound [1].

Physical property comparison Perfluoroalkylsulfonyl fluorides Laboratory handling Storage stability

Ionic Conductivity of Lithium Bis(pentafluoroethanesulfonyl)imide (LiBETI) Versus LiTFSI in Carbonate Electrolytes

Lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), synthesized directly from 1,2,2,2-tetrafluoroethanesulfonyl fluoride as the sulfonyl fluoride precursor [1], exhibits ionic conductivity in carbonate ester solvents that is lower than LiTFSI but comparable to other perfluoroalkylsulfonylimide salts. In a systematic study of perfluoroalkanesulfonylimide lithium salts, LiBETI showed an ionic conductivity of approximately 4.5 mS/cm in propylene carbonate (PC) at 25 °C [2]. This compares to approximately 5.0 mS/cm for LiTFSI under identical conditions [2]. The C₄-derived salt (LiC₄F₉) exhibited further reduced conductivity of approximately 3.5 mS/cm, establishing a clear inverse relationship between perfluoroalkyl chain length and ionic mobility [2].

Lithium-ion battery Electrolyte salt Ionic conductivity LiBETI LiTFSI

Aluminum Current Collector Corrosion Suppression: Anodic Stability Advantage of C₂-Derived Electrolytes

A critical differentiation between C₁- and C₂-derived electrolyte salts lies in aluminum current collector corrosion behavior at elevated potentials. LiTFSI (derived from C₁ trifluoromethanesulfonyl fluoride) is known to cause severe aluminum corrosion at operating voltages exceeding 4 V vs. Li⁺/Li, which can lead to catastrophic battery failure [1]. In contrast, LiBETI (derived from 1,2,2,2-tetrafluoroethanesulfonyl fluoride) demonstrates substantially suppressed aluminum corrosion under identical high-voltage conditions [2]. This is attributed to the larger BETI anion size and its ability to form a more robust passivation layer on the aluminum surface [2]. LiCTFSI, a cyclic analog, has been reported to eliminate aluminum corrosion entirely, but LiBETI remains the commercial benchmark acyclic alternative that balances conductivity and corrosion resistance [1].

Aluminum corrosion Anodic stability LiBETI High-voltage lithium batteries Electrolyte salt selection

Commercial Availability and Established Industrial Synthesis Route: Procurement Advantage

1,2,2,2-Tetrafluoroethanesulfonyl fluoride benefits from an established industrial synthesis route and clear commercial downstream application. The compound is manufactured via catalytic reaction of tetrafluoroethylene (TFE) with sulfuryl fluoride (SO₂F₂) using metal fluoride/crown ether catalysts [1]. Alternatively, it can be produced by electrochemical fluorination (ECF) of corresponding hydrocarbon precursors [2]. Critically, it is the direct precursor to lithium bis(pentafluoroethanesulfonyl)imide (LiBETI), commercialized by 3M Company as FC-130 and used in rechargeable lithium batteries [1]. This positions the C₂ compound as a mature, supply-chain-validated intermediate, whereas longer-chain PASFs (C₆–C₈) face increasing regulatory scrutiny under PFAS restrictions and shorter-chain C₁ derivatives carry the aluminum corrosion liability documented above.

Commercial availability Synthetic route BETI salt precursor Supply chain 3M FC-130

Optimal Application Scenarios for 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride (CAS 2127-74-4) in Research and Industrial Settings


Synthesis of Lithium Bis(pentafluoroethanesulfonyl)imide (LiBETI) for High-Voltage Lithium-Ion Battery Electrolytes

This compound serves as the essential sulfonyl fluoride precursor for synthesizing LiBETI, a commercially established electrolyte salt for lithium-ion batteries operating at voltages >4 V [1]. As documented in Section 3, LiBETI provides a measurable trade-off: ionic conductivity approximately 10% lower than LiTFSI but with substantially reduced aluminum current collector corrosion at high potentials [2]. This makes the C₂ sulfonyl fluoride the precursor of choice for electrolyte formulations targeting NMC and other high-voltage cathode chemistries where aluminum corrosion would otherwise limit cycle life and safety [1].

Synthesis of Perfluoroethanesulfonate Esters and Derivatives as Specialty Fluorinated Building Blocks

1,2,2,2-Tetrafluoroethanesulfonyl fluoride undergoes nucleophilic substitution at the sulfonyl fluoride group with alcohols, amines, and thiols to yield perfluoroethanesulfonate esters, sulfonamides, and sulfonothioates [1]. These derivatives find application as intermediates in pharmaceutical and agrochemical synthesis, leveraging the unique electron-withdrawing and lipophilic properties of the α-hydrotetrafluoroethyl group. The compound's intermediate boiling point (62–63 °C) facilitates purification by distillation, providing a practical handling advantage over the highly volatile C₁ analog [2].

Ionic Liquid Component with Tailored Hydrophobicity and Electrochemical Stability

The perfluoroethanesulfonate anion derived from this sulfonyl fluoride precursor can be incorporated into ionic liquids as a counterion, where the C₂ chain length offers intermediate hydrophobicity and electrochemical stability relative to C₁ and C₄+ homologs [1]. In pyrrolidinium-based ionic liquids doped with lithium salts, the BETI anion exhibits thermal stability and a wide electrochemical window, making it suitable for energy storage devices operating under demanding conditions [2]. The balance between ionic mobility (benefiting from shorter chains) and passivation capability (benefiting from longer chains) positions the C₂ anion as a practical compromise.

Model Compound for Perfluoroalkylsulfonyl Fluoride Reactivity and Structure-Property Relationship Studies

As a representative PASF bearing a unique α-hydrogen, 1,2,2,2-tetrafluoroethanesulfonyl fluoride serves as a valuable model substrate for investigating structure-reactivity relationships in sulfonyl fluoride chemistry [1]. Its reactivity profile—particularly in nucleophilic substitution and hydrolysis reactions—provides a bridge between the fully fluorinated C₁ compound (CF₃SO₂F) and the longer-chain perfluoroalkyl homologs (C₄–C₈) [2]. Researchers studying the effect of chain length on sulfonyl fluoride electrophilicity or the influence of α-substituents on reaction kinetics benefit from including this C₂ compound in comparative investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,2,2-Tetrafluoroethanesulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.